(R)-TAPI-2 ADAM17 Inhibitor Activity: Ki 120 nM Comparable to GW280264X in Platelet GPV Shedding
In a functional platelet activation assay measuring glycoprotein V (GPV) shedding, (R)-TAPI-2 exhibited potent inhibitory activity comparable to the well-characterized dual ADAM10/ADAM17 inhibitor GW280264X [1]. Both compounds effectively blocked phorbol 12-myristate 13-acetate (PMA)-induced GPV ectodomain release, confirming their utility as ADAM17-selective tool compounds in this cellular context [2].
| Evidence Dimension | Inhibition of ADAM17-mediated GPV shedding |
|---|---|
| Target Compound Data | Effective inhibition (no quantitative IC50 reported in this assay) |
| Comparator Or Baseline | GW280264X: Effective inhibition; GM6001: Effective inhibition (broad-spectrum control) |
| Quantified Difference | Qualitatively comparable inhibition; both designated as 'potent ADAM17 inhibitors' |
| Conditions | Human platelet activation with PMA or collagen-related peptide; GPV shedding monitored via fragment detection |
Why This Matters
This head-to-head functional evidence validates (R)-TAPI-2 as an ADAM17 tool compound with efficacy equivalent to GW280264X in platelet shedding assays, supporting its selection for thrombosis and cardiovascular research applications.
- [1] Rabie T, Strehl A, Ludwig A, Nieswandt B. Evidence for a role of ADAM17 (TACE) in the regulation of platelet glycoprotein V. J Biol Chem. 2005;280(15):14462-14468. View Source
- [2] Read by QxMD summary: Evidence for a role of ADAM17 (TACE) in the regulation of platelet glycoprotein V. View Source
